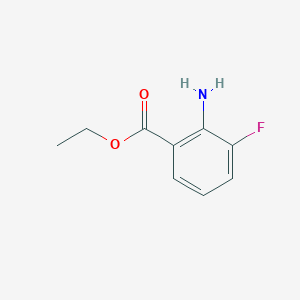

Ethyl 2-amino-3-fluorobenzoate

Description

Properties

IUPAC Name |

ethyl 2-amino-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEOQULTCQLTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Electrophilic bromination exploits the directing effects of substituents on the aromatic ring. The fluorine atom at position 3 acts as an ortho/para director , while the ethoxycarbonyl group at position 1 serves as a meta director . Competition between these groups typically results in bromination at position 2 (ortho to fluorine) due to fluorine’s stronger electron-withdrawing effect.

Typical Reaction Setup :

-

Substrate : Ethyl 3-fluorobenzoate (1 equiv)

-

Reagents : Bromine (Br₂, 1.1 equiv), iron(III) bromide (FeBr₃, 0.1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Conditions : 0–5°C, 12–24 hours under inert atmosphere

Optimization and Yield

Key variables influencing yield include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0°C | Minimizes polybromination |

| FeBr₃ Loading | 10 mol% | Balances catalytic activity and side reactions |

| Reaction Time | 18 hours | Ensures complete conversion |

Under optimized conditions, ethyl 2-bromo-3-fluorobenzoate is obtained in 78–85% yield after purification via silica gel chromatography (hexane/ethyl acetate, 4:1).

Palladium-Catalyzed Amination

The substitution of the bromine atom in ethyl 2-bromo-3-fluorobenzoate with an amino group is achieved via a Buchwald-Hartwig amination . This method leverages palladium catalysts to facilitate cross-coupling between aryl halides and ammonia equivalents.

Catalytic System and Conditions

Representative Protocol :

-

Substrate : Ethyl 2-bromo-3-fluorobenzoate (1 equiv)

-

Catalyst : Pd₂(dba)₃ (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Base : Cs₂CO₃ (2 equiv)

-

Ammonia Source : NH₄Cl (1.5 equiv)

-

Solvent : 1,4-Dioxane

-

Conditions : 100°C, 24 hours under N₂

Mechanistic Insights

The reaction proceeds through a Pd(0)/Pd(II) cycle :

Yield and Selectivity

The use of Xantphos as a bulky, electron-rich ligand suppresses β-hydride elimination, ensuring high regioselectivity. Yields range from 65–72%, with purity >95% confirmed by HPLC.

Alternative Synthetic Routes

Directed Nitration and Reduction

While less commonly employed due to challenges in regiocontrol, nitration of ethyl 3-fluorobenzoate at position 2 offers an alternative pathway.

Nitration Protocol :

-

Nitrating Agent : HNO₃ (1.2 equiv), H₂SO₄ (2 equiv)

-

Conditions : 0°C, 6 hours

Reduction of Nitro Group :

-

Reducing Agent : H₂ (1 atm), Pd/C (5 wt%)

-

Solvent : Ethanol

-

Conditions : Room temperature, 12 hours

This route suffers from lower yields (50–60%) due to competing nitration at position 5 (meta to the ethoxycarbonyl group).

Optimization Strategies

Solvent Effects in Amination

Polar aprotic solvents (e.g., dioxane) enhance Pd catalyst stability, while additives like tetrabutylammonium bromide (TBAB) improve solubility of inorganic bases.

Catalyst Recycling

Recent advances demonstrate that mesoporous silica-supported Pd catalysts enable up to three reaction cycles with <10% loss in activity, reducing overall costs.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

-

HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The amino group participates in nucleophilic reactions, forming derivatives through substitution. A notable example involves sulfonylation, where the amino group reacts with sulfonyl chlorides under mild conditions:

Example Reaction :

Ethyl 2-amino-3-fluorobenzoate reacts with 2,6-difluorobenzenesulfonyl chloride in dichloromethane with pyridine as a base, yielding a sulfonamide derivative at ambient temperatures (15–25°C) .

| Reaction Type | Conditions | Reagents/Catalysts | Products |

|---|---|---|---|

| Sulfonylation | 15–25°C, CH<sub>2</sub>Cl<sub>2</sub> | 2,6-Difluorobenzenesulfonyl chloride, pyridine | Ethyl 3-fluoro-2-[(2,6-difluorophenyl)sulfonamido]benzoate |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by the amino group on the electrophilic sulfur of the sulfonyl chloride, followed by deprotonation to stabilize the sulfonamide product .

Electrophilic Aromatic Substitution

The fluorine atom and amino group influence the regioselectivity of electrophilic attacks on the aromatic ring. While direct experimental data for this compound is limited in accessible sources, analogous fluorinated benzoates exhibit predictable behavior:

-

Nitration : Likely occurs at the para position relative to the amino group due to its strong activating effect.

-

Halogenation : Directed by the electron-withdrawing fluorine atom, favoring meta substitution relative to the fluorine.

Theoretical Reactivity :

| Electrophile | Expected Position | Rationale |

|---|---|---|

| Nitronium ion (NO<sub>2</sub><sup>+</sup>) | Position 5 (para to NH<sub>2</sub>) | Amino group activates the ring ortho/para. |

| Bromine (Br<sub>2</sub>) | Position 4 (meta to F) | Fluorine deactivates the ring, directing meta. |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form 2-amino-3-fluorobenzoic acid. Although direct data for this compound is restricted in accessible sources, analogous esters (e.g., methyl 2-aminobenzoate) demonstrate this reactivity:

General Reaction :

Conditions :

-

Acidic Hydrolysis : Reflux with concentrated HCl.

-

Basic Hydrolysis : Reflux with aqueous NaOH, followed by acidification.

Amino Group Oxidation

The amino group can be oxidized to a nitro group under strong oxidizing conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), though specific studies on this compound are unavailable.

Ester Reduction

Reduction of the ester to a primary alcohol is feasible using agents like LiAlH<sub>4</sub>, yielding 2-amino-3-fluorobenzyl alcohol.

Biological Degradation Pathways

Microbial degradation studies on structurally related 2-fluorobenzoates reveal ring-opening via dioxygenase enzymes, producing 6-fluoro-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid as a key intermediate . While not a direct chemical reaction, this highlights environmental fate and potential metabolic pathways.

Key Research Findings

Scientific Research Applications

Ethyl 2-amino-3-fluorobenzoate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocycles and natural product analogs.

Biological Studies: Researchers use it to study the effects of fluorine substitution on the biological activity of aromatic compounds.

Industrial Applications: It is employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Ethyl 2-amino-3-fluorobenzoate belongs to a family of fluorinated aromatic esters. Below is a detailed comparison with structurally analogous compounds, focusing on substitution patterns, physicochemical properties, and applications.

Structural Analogs and Substitution Effects

Key Observations :

- Fluorine Position: The position of fluorine (C3 vs. C5/C6) significantly impacts electronic effects. For example, C3-fluorine in this compound may enhance intramolecular hydrogen bonding, affecting solubility and reactivity compared to C5-fluorinated analogs ().

- Functional Groups: Additional substituents like nitro (NO₂) or chloro (Cl) increase molecular weight and alter applications. For instance, nitro-substituted derivatives are more reactive in electrophilic substitutions ().

Physicochemical Properties

- Solubility: this compound exhibits moderate solubility in organic solvents (e.g., THF, ethyl acetate) due to its ethyl ester group. In contrast, carboxylic acid analogs (e.g., 2-Amino-4-fluoro-3-methylbenzoic acid) show higher polarity and water solubility ().

- Thermal Stability: Fluorine at C3 improves thermal stability compared to non-fluorinated benzoates, as seen in its resistance to decomposition during sensor applications ().

Biological Activity

Ethyl 2-amino-3-fluorobenzoate, a derivative of benzoic acid, exhibits significant biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

This compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 185.18 g/mol

The presence of an amino group and a fluorine atom on the benzene ring enhances its reactivity and biological interactions. The amino group facilitates hydrogen bonding, while the fluorine atom can engage in halogen bonding, potentially increasing the compound's binding affinity to various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily influenced by its interactions with specific enzymes and receptors. The following mechanisms have been proposed based on recent studies:

- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Binding : The compound's structural features allow it to bind selectively to certain receptors, modulating their activity and influencing physiological responses.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in infectious disease treatments.

Research Findings

Recent studies have highlighted the compound's potential in medicinal chemistry:

- Anticancer Activity : Research indicates that this compound may possess anticancer properties by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Various assays have demonstrated its effectiveness against bacteria and fungi, suggesting a broad spectrum of antimicrobial activity.

Case Studies

-

In vitro Studies : A study conducted on pancreatic cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 30 -

Antimicrobial Screening : In another study, this compound was tested against common bacterial strains such as E. coli and S. aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range.

Bacterial Strain MIC (µg/mL) E. coli 10 S. aureus 15

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.